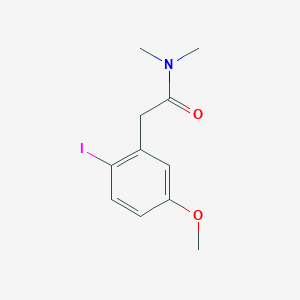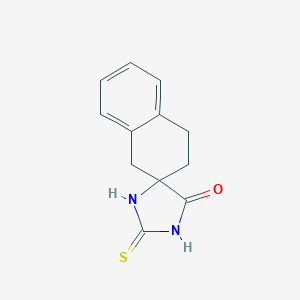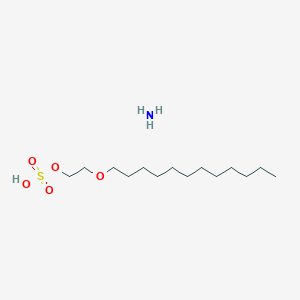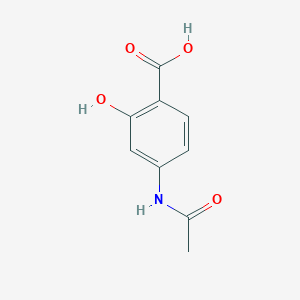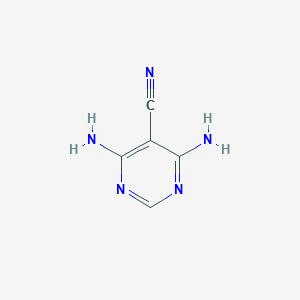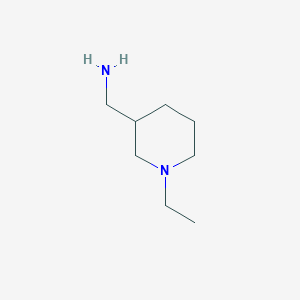
6-Bromo-2,3-dichloroquinoxaline
説明
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines, including 6-Bromo-2,3-dichloroquinoxaline, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).
Chemical Reactions and Properties
6-Bromo-2,3-dichloroquinoxaline participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).
科学的研究の応用
Specific Scientific Field
Summary of the Application
6-Bromo-2,3-dichloroquinoxaline is used in the synthesis of novel tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, the corresponding Schiff bases, 1,2,4-triazinoquinoxalines and 1,2,4-triazoloquinoxalines . These compounds are evaluated for their anticancer and antimicrobial activity .
Methods of Application or Experimental Procedures
The starting compound, 6-bromo-2,3-dichloroquinoxaline, is prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to give 6-bromo-1,4-dihydroquinoxaline-2,3-dione, followed by the chlorination of the latter compound with phosphorus oxychloride .
Results or Outcomes
The results indicated that tetrazolo[1,5-a]quinoxaline derivatives showed the highest inhibitory effects towards the three tested tumor cell lines, which were higher than that of the reference doxorubicin . These compounds were non-cytotoxic to normal cells (IC50 values > 100 μg/mL) . Also, most of synthesized compounds exhibited the highest degrees of inhibition against the tested strains of Gram positive and negative bacteria .
Synthesis of 2,3-Disubstituted Quinoxalines
Specific Scientific Field
Summary of the Application
6-Bromo-2,3-dichloroquinoxaline is used in the synthesis of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines .
Methods of Application or Experimental Procedures
2,3-Dichloroquinoxaline (2,3-DCQ) is functionalized with a variety of sulfur and/or nitrogen nucleophiles to synthesize new symmetrically and asymmetrically 2,3-disubstituted quinoxalines .
Results or Outcomes
The structures of the obtained compounds were established based on their spectral data and elemental analysis .
Safety And Hazards
特性
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloroquinoxaline | |
CAS RN |
108229-82-9 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
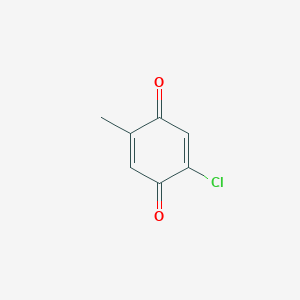

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)

